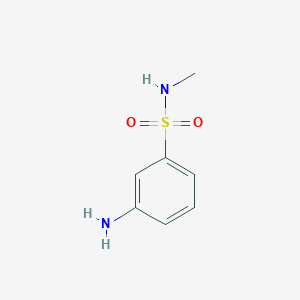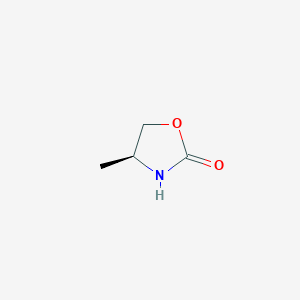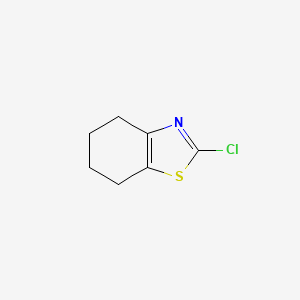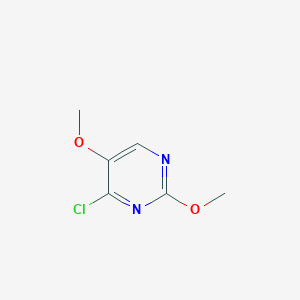![molecular formula C14H35NO7Si2 B1588776 Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- CAS No. 264128-94-1](/img/structure/B1588776.png)
Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-
概要
説明
Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- is a bis-amino silane which can be used as a water-based coupling agent that promotes the adhesion between different materials to form a hybrid material . The amino groups in the polymer provide coating strength to the modified metal surfaces .
Synthesis Analysis
Bis [3- (trimethoxysilyl)propyl]amine (BTMSPA) and 1,2-bis (triethoxysilyl)ethane (BTESE) can be used to synthesize an amine modified mesostructured organosilica for potential applications in catalysis and absorbance . Metal finishing may be devised by coating BTMSPA and vinyltriacetoxysilane which can be used for protection against corrosion .Molecular Structure Analysis
Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- contains total 58 bond(s); 23 non-H bond(s), 16 rotatable bond(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s) and 1 primary alcohol(s) . The molecule consists of 35 Hydrogen atom(s), 14 Carbon atom(s), 1 Nitrogen atom(s) and 7 Oxygen atom(s) - a total of 59 atom(s) .Chemical Reactions Analysis
Amino-silanized surfaces are used in many laboratories and in industrial processes e.g., synthesis in nanoparticles, ligand immobilization, dyes, adhesion strength and organic polymers . Silane coupling agent is a simple way to introduce functional groups onto the surfaces of particles .Physical And Chemical Properties Analysis
Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- contains total 58 bond(s); 23 non-H bond(s), 16 rotatable bond(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s) and 1 primary alcohol(s) . The molecular weight of Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms, which is calculated to be: .科学的研究の応用
Functionalization of Barium Titanate Nanoparticles
This compound is used in the functionalization of barium titanate nanoparticles (BTONP). It acts as a linker to an acrylate-based matrix polymer . The functionalization process parameters such as temperature, time, functionalization agent ratio, solvent, and catalyst influence on the functionalization degree were measured by thermogravimetric analysis (TGA), elemental analysis, and Fourier-transform infrared (FTIR) spectroscopy .
Manufacturing of Photopolymer Composites
The functionalized particles are used to manufacture 10 vol.% BTONP/photopolymer UV light-curable composite suspensions . After solidification of the suspensions by exposure to UV light, the microstructure and dielectric properties of the resulting composites were investigated .
Functionalization of Silica SBA-15
Silica SBA-15 is functionalized using this compound in supercritical CO2 (scCO2) modified with 10% mol methanol or ethanol . The functionalization experiments were carried out at 323 K and 12.5 MPa, and with reaction times of 2 and 3 h .
Carbon Capture
Functionalized silica SBA-15 displays moderate excess CO2 adsorption capacities, 0.7–0.9 mmol∙g −1, but higher amine efficiency, ca. 0.4, at 298 K, due to the chemisorption of CO2 . This shows that diamine-grafted silica for post-combustion capture or direct air capture can be obtained using a media more sustainable than organic solvents .
Production of Amine-Functionalized Hybrid Mesoporous Materials
This compound has been used as a co-precursor for producing amine-functionalized hybrid mesoporous materials under basic conditions .
作用機序
Safety and Hazards
将来の方向性
Bis [3- (triethoxysilyl)propyl]amine (BTMSPA) can be used to synthesize an amine modified mesostructured organosilica for potential applications in catalysis and absorbance . It can also be used for metal finishing by coating BTMSPA and vinyltriacetoxysilane which can be used for protection against corrosion .
特性
IUPAC Name |
2-[bis(3-trimethoxysilylpropyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H35NO7Si2/c1-17-23(18-2,19-3)13-7-9-15(11-12-16)10-8-14-24(20-4,21-5)22-6/h16H,7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSKPBHBMSRBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN(CCC[Si](OC)(OC)OC)CCO)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H35NO7Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432701 | |
| Record name | Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- | |
CAS RN |
264128-94-1 | |
| Record name | Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















